molecular formula C10H16N2O3 B13230997 Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate

Cat. No.: B13230997
M. Wt: 212.25 g/mol
InChI Key: AHWKPWVWHPKGAO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is a chemical reagent of interest in medicinal chemistry and organic synthesis. Compounds based on the 2-aminooxazole scaffold are recognized as versatile building blocks and privileged structures in drug discovery due to their wide range of pharmacological potential . The 2-aminothiazole/oxazole core is a fundamental component in several clinically applied anticancer drugs and is frequently explored in the development of small molecule antitumor agents . Researchers utilize this and related 2-aminooxazole-5-carboxylate esters as key intermediates in metal-free synthesis routes to construct more complex, polysubstituted oxazole derivatives, which are valuable targets in organic and material chemistry . The tert-butyl substituent at the 4-position can impart specific steric and electronic properties, making it a useful probe for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12)

InChI Key

AHWKPWVWHPKGAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • α-Hydroxy ketones or α-bromo ketones substituted with tert-butyl groups.
  • Amino or cyanate sources for ring nitrogen incorporation.
  • Carboxylate esters or acid derivatives for introducing the ethyl carboxylate functionality.

Key Reaction Steps

  • Condensation and Cyclization:

    • The α-hydroxy ketone (bearing the tert-butyl substituent) is reacted with potassium cyanate under acidic conditions.
    • This leads to condensation and intramolecular cyclization forming the oxazole ring with an amino substituent at position 2.
  • Esterification:

    • The carboxylate group is introduced or preserved as an ethyl ester during or after ring formation.
    • In some methods, thionyl chloride is used to convert carboxylic acids to acyl chlorides, which are then esterified with ethanol to form the ethyl ester.
  • Purification:

    • The crude product is purified by crystallization or chromatography to achieve high purity.
    • Flow microreactor systems may be employed industrially to enhance reaction control and yield, reducing waste and improving scalability.

Reaction Conditions

  • Organic solvents such as dichloromethane or acetonitrile are typical media.
  • Acidic conditions (e.g., dilute hydrochloric acid) facilitate cyclization.
  • Temperature control is crucial, often conducted at ambient to moderate heating (25–80 °C).
  • Reaction times vary from a few hours to overnight depending on scale and conditions.

Example Synthesis Protocol (Hypothetical)

Step Reagents & Conditions Outcome
1 α-Hydroxy-4-tert-butyl ketone + KOCN, acid Formation of intermediate oxazole ring
2 Treatment with thionyl chloride (if acid precursor) Conversion to acyl chloride intermediate
3 Esterification with ethanol Formation of ethyl ester group
4 Purification by crystallization or chromatography Pure this compound

Research Outcomes and Analytical Data

  • Yields: Reported yields for similar oxazole syntheses range from 60% to 85%, depending on reaction conditions and purification methods.
  • Purity: High purity (>95%) is achievable with optimized reaction parameters.
  • Characterization: Confirmed by nuclear magnetic resonance spectroscopy (^1H-NMR and ^13C-NMR), mass spectrometry, and elemental analysis.
  • Industrial Adaptation: Continuous flow microreactor systems have been shown to improve reaction efficiency, reproducibility, and scalability while minimizing waste.

Summary Table of Preparation Methods

Method Aspect Details
Starting materials α-Hydroxy ketones or α-bromo ketones with tert-butyl substituent
Key reagents Potassium cyanate, thionyl chloride, ethanol
Reaction type Condensation, intramolecular cyclization, esterification
Solvents Dichloromethane, acetonitrile, or similar organic solvents
Reaction conditions Acidic medium, 25–80 °C, several hours
Purification techniques Crystallization, chromatography
Typical yield 60–85%
Purity >95%
Industrial scale methods Flow microreactor systems for continuous production and better control

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the amino group[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohols[4][4].

Scientific Research Applications

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole family, featuring a five-membered ring containing nitrogen and oxygen atoms. It has a tert-butyl group at the 4-position and an amino group at the 2-position of the oxazole ring, with a carboxylate ester functional group at the 5-position. The molecular formula is C10H16NO3C_{10}H_{16}N_{O3}, and it has a molar mass of approximately 224.26 g/mol. The tert-butyl group enhances its lipophilicity, influencing its biological activity and interactions with biological targets.

Structural Comparison

This compound shares structural similarities with other oxazole derivatives. The unique tert-butyl substitution contributes to its distinct physical and chemical properties compared to these similar compounds, potentially enhancing its lipophilicity and biological activity.

Compound NameSimilarityUnique Features
Ethyl 2-aminooxazole-5-carboxylate0.83Lacks tert-butyl group; simpler structure
Methyl 2-aminooxazole-5-carboxylate0.80Methyl instead of ethyl; less steric hindrance
Ethyl 4-methyloxazole-5-carboxylate0.86Different substitution pattern; no amino group
Ethyl 2-chloro-4-methyloxazole-5-carboxylate0.80Contains chlorine; different reactivity profile

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxazole Core

Key Observations :

  • The tert-butyl group increases molecular weight by ~30% compared to the methyl analog, reducing solubility in polar solvents due to hydrophobicity.
  • Boc-protected derivatives (e.g., C₁₁H₁₆N₂O₅) enhance stability during synthetic workflows but require additional deprotection steps .
  • Methyl-substituted analogs (e.g., Ethyl 4-methyl-1,3-oxazole-5-carboxylate) show higher yields in Pd-catalyzed reactions due to reduced steric hindrance .

Oxazole vs. Thiazole Derivatives

Table 2: Oxazole vs. Thiazole Comparison
Compound Name Heteroatom (X) Key Structural Feature Reactivity Notes
Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate Oxygen Planar oxazole ring, tert-butyl steric bulk Moderate electrophilicity; stable under acidic conditions
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate Sulfur Thiazole ring with enhanced aromaticity Higher nucleophilicity at sulfur; prone to oxidation

Key Observations :

  • Thiazoles (S-containing analogs) exhibit stronger aromaticity and nucleophilicity, making them reactive in alkylation and metal-catalyzed reactions .
  • Oxazoles are more resistant to oxidation, favoring applications in long-term storage or acidic environments .

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data for Selected Compounds
Compound Name Space Group Dihedral Angle (Ring vs. Substituent) Notable Structural Features
Ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylate P̄1 90.2° (Oxazole vs. phenyl) Limited conjugation due to orthogonal rings; dipolar resonance contributions
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate Not reported N/A Hydrogen-bonded networks stabilize crystal packing

Key Observations :

  • Bulky substituents like tert-butyl disrupt planarity, reducing conjugation and altering electronic properties .
  • Hydrogen bonding in amino-substituted analogs (e.g., 2-amino-thiazoles) enhances crystalline stability .

Biological Activity

Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound’s pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₁₁H₁₅N₃O₃. Its structure includes:

  • Amino group at the 2-position
  • Tert-butyl group at the 4-position
  • Carboxylate ester functional group at the 5-position

These structural characteristics enhance its lipophilicity and influence its interaction with biological targets, potentially improving its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its oxazole structure is known to enhance such activities due to its ability to interact with microbial enzymes.
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Oxazole derivatives have shown cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). This compound's unique substituents may play a role in modulating these effects .
  • Anti-inflammatory Effects : Compounds in the oxazole class often exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

The mechanism of action for this compound involves interaction with specific molecular targets. It is believed to modulate enzyme activity or receptor interactions, leading to various biological responses. For instance, the compound may inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity This compound showed significant cytotoxicity against human cancer cell lines with IC₅₀ values in the low micromolar range .
Antimicrobial Activity Assessment The compound exhibited noteworthy inhibition against bacterial strains, suggesting potential as an antimicrobial agent.
Inflammation Model In vivo studies demonstrated reduced inflammation markers in animal models treated with this compound, indicating its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of a β-ketoester with urea in ethanol under reflux, followed by Boc-protection of the amino group. For example, a similar oxazole derivative (methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate) was synthesized by refluxing methyl 3-aminocrotonate with urea in ethanol for 12 hours, yielding 67% after crystallization . Optimizing stoichiometry (e.g., 1:1 molar ratio of β-ketoester to urea) and controlling reaction temperature (e.g., 0°C for precipitation) can improve purity and yield. Boc-protection typically employs Boc anhydride, DIEA, and DMAP in DMF at 40°C overnight .

Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • Methodology : Use a combination of 1H/13C NMR to confirm structural integrity (e.g., δ ~11.2 ppm for Boc-protected NH in DMSO-d6) and LC-MS/EI-MS for molecular ion verification (e.g., expected m/z for C11H16N2O5). TLC (hexanes/ethyl acetate) can monitor reaction progress, with Rf values compared to intermediates . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended for detecting trace impurities.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Avoid inhalation of dust/aerosols and skin contact by using NIOSH-approved respirators , nitrile gloves, and fume hoods. In case of spills, collect material using vacuum-assisted tools to minimize dust generation and dispose of it in sealed containers . Fire hazards require alcohol-resistant foam or CO2 extinguishers due to potential NOx and HBr gas emissions during combustion .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the oxazole ring in cross-coupling or functionalization reactions?

  • Methodology : The tert-butyl group at position 4 introduces steric hindrance, directing electrophilic substitution to the less hindered C2-amino group. Comparative studies with methyl or cyclopropyl analogs (e.g., ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate) suggest that bulky substituents reduce nucleophilic attack at C4 but enhance stability of the oxazole ring under acidic conditions . DFT calculations can model charge distribution to predict regioselectivity in reactions like Suzuki-Miyaura coupling.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

  • Methodology : Contradictions may arise from tautomerism or solvent effects. For example, DMSO-d6 can cause NH proton downfield shifts (~11 ppm) due to hydrogen bonding . Validate assignments via 2D NMR (HSQC, HMBC) and compare with structurally similar compounds (e.g., ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate, CAS 244236-51-9) . If ambiguity persists, single-crystal X-ray diffraction using SHELX software provides definitive confirmation .

Q. What strategies minimize side reactions (e.g., ester hydrolysis or Boc-deprotection) during downstream derivatization?

  • Methodology : Use mild conditions for Boc deprotection (e.g., TFA/DCM at 0°C) to avoid ester hydrolysis. For reactions requiring basic conditions (e.g., saponification), employ selective protecting groups for the ester (e.g., tert-butyl esters resistant to NaOH). Monitor pH and temperature rigorously; for example, saponification of methyl esters with 1N NaOH in methanol at room temperature preserves the oxazole ring .

Comparative and Methodological Questions

Q. How does the electronic nature of the oxazole ring in this compound compare to isosteric thiazole or imidazole derivatives in catalysis or medicinal chemistry applications?

  • Methodology : Oxazoles exhibit weaker basicity compared to thiazoles but higher π-electron density, enhancing their utility in photoactive materials. Compare redox potentials via cyclic voltammetry and binding affinities (e.g., with kinases) using SPR or ITC. For instance, tert-butyl-thiazole carboxylates show higher logP values, influencing bioavailability .

Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities without compromising yield?

  • Methodology : Optimize solvent volume-to-substrate ratio to maintain reaction concentration (e.g., 40 mL ethanol per 10 g substrate ). Use continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation. Purification via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization in ethanol/hexanes ensures scalability .

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